Class-Level Antitubercular Potency of 3-(2-Nitrovinyl)indole Derivatives Versus First-Line Standard
While direct data for the target compound are not available in published literature, its core 3-(2-nitrovinyl)indole pharmacophore has established antitubercular activity. The most potent analog in the Sonar & Crooks series, compound 8b, achieved an IC50 of 1.6 µg/mL against M. tuberculosis H37Rv, comparable to or better than other nitrovinyl-heterocycle leads in the same study. The target compound introduces a 2-methoxy-2-methylbut-3-en-1-ol side chain at the 4-position, which may further modulate lipophilicity and target engagement. This evidence is tagged as Class-Level Inference; no direct head-to-head data for the target compound exist. [1]
| Evidence Dimension | Antitubercular IC50 (MABA assay, M. tuberculosis H37Rv) |
|---|---|
| Target Compound Data | Not directly tested in published literature; core class IC50 range: 1.6–5.96 µg/mL for most active analogs |
| Comparator Or Baseline | Compound 8b (hydrazone analog): IC50 = 1.6 µg/mL; Compounds 3e and 3d (nitrovinylindole analogs): IC50 = 5.4 and 5.96 µg/mL |
| Quantified Difference | Class-level baseline established; direct comparison not possible |
| Conditions | BACTEC 12B medium, Microplate Alamar Blue Assay (MABA), 6.25 µg/mL primary screen |
Why This Matters
Establishes that the nitrovinylindole core is not inert—it carries validated biological activity that simpler indoles lack—while the unique 4-substitution of the target compound represents an unexplored vector for potency optimization.
- [1] Sonar, V.N., Crooks, P.A. Synthesis and antitubercular activity of a series of hydrazone and nitrovinyl analogs derived from heterocyclic aldehydes. Journal of Enzyme Inhibition and Medicinal Chemistry, 2009, 24(1), 117-124. View Source
